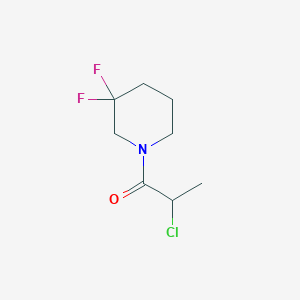

2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one

Description

2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one is a ketone derivative featuring a piperidine ring substituted with two fluorine atoms at the 3,3-positions and a chloroacetone moiety.

Properties

IUPAC Name |

2-chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClF2NO/c1-6(9)7(13)12-4-2-3-8(10,11)5-12/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYRNAWDZUFQTAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC(C1)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one, with the molecular formula C9H12ClFNO and a molecular weight of 201.65 g/mol, is an organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring with a fluorine atom and a chloropropanone moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator, influencing various biological pathways. Its unique structure allows it to interact with targets in the central nervous system, making it a candidate for drug discovery and development focused on neuropharmacology.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which can be crucial in treating diseases related to enzyme dysfunction.

- Receptor Binding : Its structural characteristics enable it to bind to various receptors, potentially modulating their activity and leading to therapeutic effects.

Table 1: Summary of Biological Activity

| Activity Type | Description |

|---|---|

| Enzyme Inhibition | Potential inhibition of enzymes involved in disease processes. |

| Receptor Binding | Modulation of receptor activity impacting central nervous system functions. |

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic contexts:

- Medicinal Chemistry Applications : As an intermediate in synthesizing pharmaceutical compounds, this compound has been utilized in developing drugs targeting neurological disorders. Its ability to penetrate the blood-brain barrier enhances its relevance in neuropharmacology .

- Antiviral Properties : Preliminary research suggests that compounds similar to this compound may exhibit antiviral activity by targeting host kinases essential for viral replication. This opens avenues for exploring its efficacy against viral infections .

- In Vivo Studies : Pharmacokinetic studies have shown that the compound can achieve significant concentrations in animal models when administered via intraperitoneal routes, suggesting favorable absorption characteristics that could translate into effective therapeutic applications .

Table 2: Pharmacokinetic Studies Summary

| Study | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng/mL*h) |

|---|---|---|---|---|---|

| NMRI Mice | Oral | 10 | 33 | 0.5 | 5700 |

| NMRI Mice | Intraperitoneal | 10 | 830 | 0.25 | 66,000 |

Scientific Research Applications

Organic Synthesis

This compound serves as an important intermediate in the synthesis of complex organic molecules. Its unique structure allows for various chemical modifications, making it a versatile building block in organic chemistry. The chloro and difluoropiperidinyl groups enhance its reactivity and selectivity in synthetic pathways .

Medicinal Chemistry

Research indicates that 2-Chloro-1-(3,3-difluoropiperidin-1-yl)propan-1-one has potential applications as a pharmaceutical agent. It is being investigated for its biological activity related to neurotransmitter systems, particularly its interaction with dopamine receptors. Such interactions could provide insights into its therapeutic potential for treating psychiatric disorders such as schizophrenia and ADHD .

The compound has been studied for its biological effects, including:

- Dopamine D4 Receptor Antagonism : Binding affinity studies suggest that it may act as a selective antagonist at dopamine D4 receptors, which are implicated in various neurological processes .

- Antimicrobial Properties : Preliminary investigations indicate potential antimicrobial activity against pathogens like Staphylococcus aureus, suggesting broader applications in treating infections .

Case Study 1: Neuropharmacological Applications

A study focused on similar compounds revealed that modifications to the piperidine structure significantly influenced receptor binding profiles and biological activity. Compounds with fluorinated groups exhibited enhanced interactions with neurotransmitter systems, supporting the hypothesis that this compound may demonstrate similar enhancements in neuropharmacological activity .

Case Study 2: Antimicrobial Properties

Research into pyrrolidine derivatives has shown promising results regarding their antimicrobial properties. Related compounds demonstrated minimum inhibitory concentrations (MIC) against various pathogens, indicating that derivatives of this compound might also possess similar antimicrobial efficacy .

Comparison with Similar Compounds

Substituent Effects on the Piperidine Ring

The 3,3-difluoro substitution distinguishes the target compound from related structures. Key analogs include:

Key Observations :

- Fluorination: The 3,3-difluoro group enhances electronegativity and metabolic stability compared to non-fluorinated analogs (e.g., ). However, the trifluoro analog exhibits higher lipophilicity (predicted logP ~2.5 vs. ~1.8 for difluoro).

Physicochemical Properties

Comparative data for selected compounds:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.